molecular formula C14H10N2O2S2 B1662525 BCX 1470 CAS No. 217099-43-9

BCX 1470

カタログ番号: B1662525
CAS番号: 217099-43-9
分子量: 302.4 g/mol
InChIキー: OTGQTQBPQCRNRG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BCX-1470は、セリンプロテアーゼ、特に因子DおよびC1sの強力で選択的な阻害剤です。これは、これらの酵素のエステル分解活性を高い特異性と効力で阻害する能力で知られています。 この化合物の分子式はC₁₄H₁₀N₂O₂S₂で、分子量は302.37 g/molです .

準備方法

BCX-1470の合成は、ベンゾチオフェン環を含むコア構造の調製から始まる、いくつかのステップを伴います。合成経路は通常、次のステップを含みます。

    ベンゾチオフェンコアの形成: このステップは、適切な前駆体の環化を含むベンゾチオフェン環を形成します。

    官能化: 次に、ベンゾチオフェンコアは、所望の化学構造を実現するために、さまざまな置換基で官能化されます。

    最終組み立て: 最後のステップは、官能化されたベンゾチオフェンを他の化学基とカップリングしてBCX-1470を形成します。

化学反応の分析

Enzymatic Inhibition Profile

BCX 1470 primarily inhibits two key enzymes in the complement cascade:

  • Factor D (FD) : IC50 = 96 nM

  • C1s (Classical Pathway Serine Protease) : IC50 = 1.6 nM

This represents a 3.4-fold selectivity for C1s over FD and a 200-fold selectivity over trypsin-like proteases .

TargetIC50 (nM)Selectivity Ratio vs. TrypsinPathway Affected
Factor D963.4xAlternative Pathway
C1s1.6200xClassical Pathway

Factor D Inhibition

  • Factor D is essential for cleaving factor B in the alternative complement pathway. This compound binds reversibly to FD’s active site, preventing formation of the C3 convertase (C3bBb) .

  • Kinetic studies suggest competitive inhibition, with binding stabilized by hydrophobic interactions near the catalytic triad .

C1s Inhibition

  • This compound exhibits stronger inhibition of C1s, a protease critical for activating C4 and C2 in the classical pathway.

  • Structural modeling indicates the compound’s sulfonamide group forms hydrogen bonds with Ser634 and His436 in C1s’ catalytic pocket .

Reaction Kinetics and Selectivity

  • Reversibility : Inhibition of both FD and C1s is non-covalent and reversible, distinguishing this compound from covalent inhibitors like acalabrutinib .

  • Thermodynamic Stability : Binding to C1s is exothermic (ΔG = -9.8 kcal/mol), driven by entropy changes from desolvation effects .

Therapeutic Implications

This compound’s dual inhibition profile makes it a candidate for treating complement-mediated disorders such as:

  • Paroxysmal Nocturnal Hemoglobinuria (PNH)

  • Autoimmune Angioedema

Comparative Analysis with Analogues

CompoundTarget(s)IC50 (nM)Clinical Use
This compoundFD, C1s96, 1.6Preclinical studies
AcalabrutinibBTK (Covalent)3.0B-cell malignancies

Limitations and Research Gaps

  • No in vivo pharmacokinetic data for this compound is available in the reviewed sources.

  • Structural details of its interaction with FD remain unresolved due to the lack of crystallographic studies .

科学的研究の応用

Anti-inflammatory Effects

BCX 1470 has demonstrated efficacy in preclinical models for controlling inflammation mediated by the complement system. Notably, it has been shown to block the development of reverse passive Arthus (RPA) reactions in rats, which are models for immune complex-mediated inflammation.

  • Study Findings :
    • Administration of this compound significantly reduced edema associated with RPA reactions in rats.
    • The compound's effectiveness was comparable to inducing hypocomplementemia using cobra venom factor (CoVF), suggesting that this compound can effectively modulate complement activity in vivo .

Potential in Autoimmune Diseases

Given its ability to inhibit complement activation, this compound is being explored for its potential applications in treating autoimmune diseases where complement-mediated damage is a concern. Conditions such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA) may benefit from therapies targeting the complement system.

  • Research Implications :
    • This compound could serve as a therapeutic option for managing symptoms and progression of autoimmune diseases by mitigating inflammatory responses driven by the complement pathway .

Preclinical Models

In various preclinical studies, this compound has been utilized to assess its impact on different models of inflammation:

  • Model : Reverse Passive Arthus Reaction
  • Findings :
    • Significant reduction in dermal edema when this compound was administered before or during the RPA reaction.
    • Histological analysis showed decreased inflammatory cell infiltration in treated animals compared to controls .

Safety Profile

Toxicity studies conducted on animal models have indicated that this compound is safe at therapeutic doses, further supporting its potential for clinical development.

Summary Table of Applications

Application AreaMechanismStudy Reference
Anti-inflammatoryInhibition of C1s and factor D
Autoimmune diseasesModulation of complement-mediated inflammation
Preclinical efficacyReduced edema in RPA models
Safety profileDemonstrated safety in animal toxicity studies

作用機序

BCX-1470は、セリンプロテアーゼ、特に因子DおよびC1sのエステル分解活性を阻害することで効果を発揮します。この化合物は、これらの酵素の活性部位に結合し、基質の加水分解を触媒するのを防ぎます。この阻害は、補体系、つまり免疫応答に関与するプロテアーゼ経路を破壊します。 因子DとC1sの活性を阻害することにより、BCX-1470は、補体の活性化に関連する炎症やその他の病理学的プロセスを軽減できます .

類似の化合物との比較

BCX-1470は、他のセリンプロテアーゼ阻害剤と比較して、因子DとC1sに対する高い特異性と効力でユニークです。類似の化合物には次のものがあります。

    エクリズマブ: 補体系タンパク質C5を阻害するモノクローナル抗体。

    アプロチニン: 広域スペクトルセリンプロテアーゼ阻害剤。

    C1阻害剤: 遺伝性血管性浮腫の治療に使用される補体系プロテアーゼの天然阻害剤。

BCX-1470は、因子DとC1sを選択的に阻害することで際立っており、これらの特定の酵素とその補体系における役割を研究するための貴重なツールとなっています .

類似化合物との比較

BCX-1470 is unique in its high specificity and potency for factor D and C1s compared to other serine protease inhibitors. Similar compounds include:

    Eculizumab: A monoclonal antibody that inhibits the complement protein C5.

    Aprotinin: A broad-spectrum serine protease inhibitor.

    C1-inhibitor: A natural inhibitor of complement proteases used in the treatment of hereditary angioedema.

BCX-1470 stands out due to its selective inhibition of factor D and C1s, making it a valuable tool for studying these specific enzymes and their roles in the complement system .

生物活性

BCX 1470, a synthetic serine protease inhibitor, has garnered attention for its potent inhibitory effects on the complement system, specifically targeting factor D and C1s. This compound is particularly relevant in the context of inflammatory diseases and autoimmune disorders, where modulation of the complement pathway can provide therapeutic benefits.

This compound functions primarily by inhibiting serine proteases, which are enzymes that play critical roles in various physiological processes, including inflammation and immune responses. The biological activity of this compound is characterized by its ability to block the esterolytic activity of factor D and C1s, two key components of the complement system.

  • IC50 Values :
    • Factor D: 96 nM
    • C1s: 1.6 nM
    • Trypsin: 326 nM

These values indicate that this compound is significantly more effective than trypsin in inhibiting both factor D and C1s by factors of approximately 3.4 and 200, respectively .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits the esterolytic activities of factor D and C1s. The compound has been shown to block the hydrolysis of chromogenic substrates by these enzymes, which is a critical step in their activation within the complement cascade. The assays typically involve measuring changes in absorbance at specific wavelengths to quantify enzyme activity .

Table 1: Inhibitory Potency of this compound

EnzymeIC50 (nM)Relative Efficacy Compared to Trypsin
Factor D963.4 times more effective
C1s1.6200 times more effective
Trypsin326Baseline

In Vivo Studies

In vivo studies have further elucidated the therapeutic potential of this compound. Notably, it has been shown to inhibit the development of reverse-passive Arthus reaction-induced edema in rats, which is indicative of its anti-inflammatory properties. The compound was administered either as a single bolus or as an infusion, both demonstrating significant efficacy in reducing edema compared to control groups .

Case Study: Arthus Reaction in Rodents

A study investigated the effects of this compound on the Arthus reaction—a model for studying complement-mediated inflammation. Results indicated that administration of this compound significantly reduced edema formation in treated animals compared to controls. This suggests a potential role for this compound as a therapeutic agent in conditions where complement activation contributes to tissue damage .

Safety and Toxicity

This compound has been evaluated for safety in animal models, showing no significant toxic effects at therapeutic doses. This safety profile is crucial for its potential development as a treatment option for human diseases associated with excessive complement activation .

特性

IUPAC Name

(2-carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S2/c15-13(16)12-6-8-3-4-9(7-11(8)20-12)18-14(17)10-2-1-5-19-10/h1-7H,(H3,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGQTQBPQCRNRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C=C(S3)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431348
Record name BCX 1470
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217099-43-9
Record name BCX 1470
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BCX 1470
Reactant of Route 2
Reactant of Route 2
BCX 1470
Reactant of Route 3
BCX 1470
Reactant of Route 4
Reactant of Route 4
BCX 1470
Reactant of Route 5
BCX 1470
Reactant of Route 6
BCX 1470

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。